Isoxazole-3-carboxamide
Overview
Description
Isoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been found to selectively induce robust neuronal differentiation in various stem/progenitor cells .
Molecular Structure Analysis
The molecular structure of Isoxazole-3-carboxamide can be analyzed using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography .
Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Physical And Chemical Properties Analysis
The physical and chemical properties of Isoxazole-3-carboxamide can be studied using density functional theory (DFT) analysis. This includes the analysis of chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω). These properties can be calculated from the levels of the predicted frontier molecular orbitals and their energy gap .
Scientific Research Applications
Pain and Inflammatory Conditions
- Isoxazole-3-carboxamides have been optimized to develop compounds with a balance of potency, solubility, and physicochemical properties suitable for in vivo use, particularly as TRPV1 antagonists. One such compound demonstrated efficacy in a rat model of inflammatory pain following oral administration (Ratcliffe et al., 2011).
Anticancer Activity
- Isoxazole-based carboxamides, ureates, and hydrazones have been studied for their potential as inhibitors of VEGFR2, showing promising in vitro anticancer activity. Notably, certain carboxamide compounds exhibited potent anticancer activity against specific cancer cell lines (Abou-Seri et al., 2021).
- The synthesis of 3,5-disubstituted 4-aminoisoxazoles has been explored, leading to compounds with potential biological activity in various areas (Kislyi et al., 2005).
Miscellaneous Applications
- Isoxazole carboxamide derivatives have been identified as growth hormone secretagogue receptor (GHS-R) antagonists, with modifications leading to compounds exhibiting potent binding affinity and functional antagonism of GHS-R (Liu et al., 2004).
- The development of methyl isoxazoleazepines as inhibitors of BET (bromodomain and extraterminal domain) proteins has been reported, with the new chemotype showing potent inhibition and excellent in vivo pharmacokinetics (Hewitt et al., 2015).
Future Directions
The future directions in the field of Isoxazole-3-carboxamide research could involve the development of new synthetic strategies that are eco-friendly and cost-effective . Additionally, further studies on the biological activities of Isoxazole-3-carboxamide and its derivatives could lead to the development of new drugs with significant therapeutic potential .
properties
IUPAC Name |
1,2-oxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYNGTHMKCTTQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624048 | |
Record name | 1,2-Oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-3-carboxamide | |
CAS RN |
29065-91-6 | |
Record name | 1,2-Oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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